molecular formula C15H19NO4 B2834642 5-Oxo-5-(2-phenylmorpholino)pentanoic acid CAS No. 1184031-00-2

5-Oxo-5-(2-phenylmorpholino)pentanoic acid

Cat. No.: B2834642
CAS No.: 1184031-00-2
M. Wt: 277.32
InChI Key: JRLVWGSLQWOGBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxo-5-(2-phenylmorpholino)pentanoic acid is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.32. The purity is usually 95%.
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Scientific Research Applications

Thromboxane A2 Synthetase Inhibition and Receptor Blockade

Research has shown that certain compounds, such as R 68 070, which is chemically related to 5-Oxo-5-(2-phenylmorpholino)pentanoic acid, combine specific thromboxane A2 (TXA2) synthetase inhibition with TXA2/prostaglandin endoperoxide receptor blockade. This dual mechanism has been found to be active both in vivo in humans and in experimental animals. It has been observed to inhibit platelet TXA2 synthetase activity, increase serum levels of immunoreactive metabolites, and reduce platelet aggregation, without affecting plasma coagulation or fibrinolysis. These effects suggest potential applications in analyzing the roles of various metabolites of arachidonic acid in pathology (Clerck et al., 1989).

Cholecystokinin Antagonism

Derivatives of 5-Oxo-pentanoic acid, such as lorglumide, represent a new class of non-peptide cholecystokinin (CCK) antagonists. These compounds have shown a high affinity for pancreatic CCK receptors and exhibit competitive, specific, and potent antagonism in various biological systems. They have demonstrated the ability to antagonize the contraction of the gall bladder and ileum smooth muscles, inhibit the satiety effect of CCK, and offer protective effects against pancreatitis. Lorglumide's pharmacological properties, low toxicity, and oral activity make it a candidate for diagnostic or therapeutic use in human pathologies where CCK is involved (Makovec et al., 1987).

Eosinophil Chemoattractant Synthesis

5-Oxo-ETE, a compound structurally similar to this compound, acts as a potent granulocyte chemoattractant. It is formed by the oxidation of the 5-lipoxygenase product 5-HETE. The synthesis of 5-Oxo-ETE can be enhanced by oxidative stress, indicating its potential role in promoting further infiltration of granulocytes into inflammatory sites. This suggests its possible application in studying inflammatory responses and the development of targeted therapies for inflammatory diseases (Erlemann et al., 2004).

Properties

IUPAC Name

5-oxo-5-(2-phenylmorpholin-4-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(7-4-8-15(18)19)16-9-10-20-13(11-16)12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLVWGSLQWOGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CCCC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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